4-nitrophenyl-beta-D-cellobioside

Description

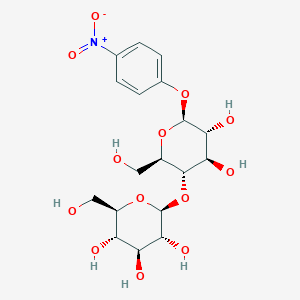

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-KFRZSCGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-57-3 | |

| Record name | 4-Nitrophenyl beta-cellobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-nitrophenyl-β-D-cellobioside: Structure, Properties, and Applications in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitrophenyl-β-D-cellobioside (pNPC) is a chromogenic substrate widely utilized in biochemistry and biotechnology for the sensitive detection and quantification of cellulase and β-glucosidase activity.[1][2][3] Its utility lies in the enzymatic release of the chromophore 4-nitrophenol, which allows for a straightforward spectrophotometric assay. This technical guide provides a comprehensive overview of the structure, properties, and detailed experimental protocols for the use of 4-nitrophenyl-β-D-cellobioside, catering to the needs of researchers and professionals in life sciences and drug development.

Chemical Structure and Properties

4-nitrophenyl-β-D-cellobioside is a disaccharide derivative where a 4-nitrophenyl group is linked to cellobiose via a β-glycosidic bond.[1][2] This linkage is the target for enzymatic cleavage.

Table 1: Chemical Identifiers of 4-nitrophenyl-β-D-cellobioside

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 3482-57-3 |

| Molecular Formula | C₁₈H₂₅NO₁₃[3][4][5] |

| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--Oc3ccc(cc3)--INVALID-LINK--=O)--INVALID-LINK----INVALID-LINK--[C@@H]1O[6] |

| InChI Key | IAYJZWFYUSNIPN-KFRZSCGFSA-N[6] |

Table 2: Physicochemical Properties of 4-nitrophenyl-β-D-cellobioside

| Property | Value | Reference |

| Molecular Weight | 463.39 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 245 °C (decomposes) | [5] |

| Solubility | Water: 49.00-51.00 mg/mL, Soluble in ethanol | [7] |

| Storage | -20°C to 8°C, protect from light | [2][7][8] |

Applications in Enzymatic Assays

4-nitrophenyl-β-D-cellobioside is a key substrate for characterizing the activity of various cellulolytic enzymes, including:

-

Exo-1,4-β-D-glucanases (Cellobiohydrolases): These enzymes cleave the glycosidic bond between the 4-nitrophenyl group and the cellobiose moiety, releasing 4-nitrophenol and cellobiose.[4]

-

β-D-glucosidases: These enzymes can hydrolyze 4-nitrophenyl-β-D-cellobioside to glucose and 4-nitrophenol.[2]

-

Endo-1,4-β-D-glucanases: Some endoglucanases can also exhibit activity towards this substrate.[4]

The enzymatic reaction is typically monitored by measuring the absorbance of the released 4-nitrophenolate ion under alkaline conditions at a wavelength of 400-420 nm.

Experimental Protocols

General Principle of the Assay

The enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside releases 4-nitrophenol. The reaction is stopped, and the color is developed by adding a basic solution (e.g., sodium carbonate or Tris buffer, pH 10-12), which deprotonates the 4-nitrophenol to the yellow 4-nitrophenolate ion. The amount of 4-nitrophenol produced is quantified by measuring the absorbance at 400-420 nm and is directly proportional to the enzyme activity.

Experimental Workflow for Enzyme Activity Assay

Detailed Protocol for Cellobiohydrolase Activity Assay

This protocol is adapted from methodologies for assaying cellobiohydrolase activity.

1. Reagents:

-

Buffer: 50 mM Sodium Acetate Buffer (pH 5.0). To prepare 100 mL, dissolve 0.41 g of sodium acetate in 90 mL of deionized water, adjust pH to 5.0 with acetic acid, and bring the final volume to 100 mL.

-

Substrate Stock Solution: 10 mM 4-nitrophenyl-β-D-cellobioside in 50 mM Sodium Acetate Buffer (pH 5.0). Dissolve 46.34 mg of pNPC in 10 mL of buffer. Gentle warming may be required to fully dissolve the substrate.

-

Enzyme Solution: Prepare a dilution series of the enzyme sample in cold 50 mM Sodium Acetate Buffer (pH 5.0).

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). Dissolve 10.6 g of Na₂CO₃ in 100 mL of deionized water.

-

Standard: 1 mM 4-nitrophenol in 50 mM Sodium Acetate Buffer (pH 5.0).

2. Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 1 mM 4-nitrophenol standard in the assay buffer to obtain concentrations ranging from 0 to 200 µM.

-

To 100 µL of each standard dilution, add 100 µL of 1 M Sodium Carbonate.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus the concentration of 4-nitrophenol to generate a standard curve.

-

-

Enzyme Assay:

-

In a microcentrifuge tube or a 96-well plate, add 50 µL of the 10 mM 4-nitrophenyl-β-D-cellobioside substrate solution.

-

Add 40 µL of 50 mM Sodium Acetate Buffer (pH 5.0).

-

Pre-incubate the mixture at the desired assay temperature (e.g., 50°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the diluted enzyme solution.

-

Incubate for a specific time (e.g., 10, 20, or 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 100 µL of 1 M Sodium Carbonate solution.

-

Measure the absorbance of the resulting yellow solution at 405 nm.

-

A blank should be prepared by adding the stop solution before the enzyme solution.

-

3. Calculation of Enzyme Activity:

-

Determine the concentration of 4-nitrophenol released using the standard curve.

-

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.

Activity (U/mL) = (Concentration of 4-nitrophenol (µM) * Total Assay Volume (mL)) / (Incubation Time (min) * Volume of Enzyme (mL)) * Dilution Factor

Distinguishing Between Cellobiohydrolase and β-Glucosidase Activity

β-glucosidases can also cleave 4-nitrophenyl-β-D-cellobioside. To specifically measure cellobiohydrolase activity in a mixed enzyme sample, D-glucono-1,5-δ-lactone, a specific inhibitor of β-glucosidases, can be added to the reaction mixture.[4]

Signaling Pathways and Logical Relationships

Enzymatic Hydrolysis of 4-nitrophenyl-β-D-cellobioside

The following diagram illustrates the enzymatic cleavage of 4-nitrophenyl-β-D-cellobioside by cellobiohydrolase and β-glucosidase.

This guide provides essential information for the effective use of 4-nitrophenyl-β-D-cellobioside in research and development. Adherence to detailed protocols and a clear understanding of the underlying biochemical principles will ensure accurate and reproducible results.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 3. 4-NITROPHENYL-BETA-D-CELLOBIOSIDE | 3482-57-3 [chemicalbook.com]

- 4. An assay for selective determination of exo-1,4,-beta-glucanases in a mixture of cellulolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-ニトロフェニルβ-D-セロビオシド | 4-Nitrophenyl beta-D-Cellobioside | 3482-57-3 | 東京化成工業株式会社 [tcichemicals.com]

- 6. chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Nitrophenyl b- D -cellobioside = 98 TLC 3482-57-3 [sigmaaldrich.com]

- 8. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the Synthesis of p-Nitrophenyl-β-D-cellobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-nitrophenyl-β-D-cellobioside (PNPC), a crucial chromogenic substrate for the detection and characterization of cellulolytic enzymes. This document details the prevalent chemical and enzymatic synthesis methodologies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a research and development setting.

Introduction

p-Nitrophenyl-β-D-cellobioside (PNPC) is a synthetic disaccharide derivative widely employed in biochemical assays to determine the activity of cellulases, particularly cellobiohydrolases and β-glucosidases.[1] The enzymatic hydrolysis of PNPC releases p-nitrophenol, a yellow-colored compound under alkaline conditions, which can be readily quantified spectrophotometrically.[2] This property makes PNPC an invaluable tool for high-throughput screening of enzyme libraries, studying enzyme kinetics, and evaluating the efficacy of potential enzyme inhibitors. This guide will explore the two primary routes for PNPC synthesis: the classical Koenigs-Knorr chemical method and the more recent, biocatalytic enzymatic approach.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[3] The synthesis of PNPC via this method involves the reaction of a protected cellobiosyl halide with p-nitrophenol in the presence of a promoter, typically a heavy metal salt. The use of a participating protecting group at the C-2 position of the glucose unit, such as an acetyl group, ensures the formation of the desired β-anomer through neighboring group participation.

Experimental Protocol: Koenigs-Knorr Synthesis of p-Nitrophenyl-β-D-cellobioside

This protocol is a generalized representation based on established Koenigs-Knorr procedures for similar glycosides, as a specific detailed protocol for PNPC was not found in the immediate search results. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

α-Acetobromocellobiose (peracetylated cellobiosyl bromide)

-

p-Nitrophenol

-

Silver (I) carbonate or Silver (I) oxide (promoter)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Molecular sieves (4 Å)

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with p-nitrophenol, the silver salt promoter, and activated 4 Å molecular sieves under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent is added, and the mixture is stirred.

-

Glycosylation: A solution of α-acetobromocellobiose in the anhydrous solvent is added dropwise to the stirred suspension. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts and molecular sieves. The filtrate is washed successively with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Purification of the Protected Product: The crude peracetylated product is purified by silica gel column chromatography.

-

Deprotection (Zemplén Deacetylation): The purified peracetylated p-nitrophenyl-β-D-cellobioside is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

-

Final Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, p-nitrophenyl-β-D-cellobioside, is purified by recrystallization or further chromatography.

Quantitative Data for Koenigs-Knorr Synthesis (Illustrative)

| Parameter | Value | Reference |

| Reactants | ||

| α-Acetobromocellobiose | 1.0 eq | [3] |

| p-Nitrophenol | 1.2 - 1.5 eq | [3] |

| Silver (I) Carbonate | 1.5 - 2.0 eq | [3] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 12 - 24 hours | [3] |

| Deprotection | ||

| Reagent | Catalytic NaOMe in MeOH | [4] |

| Yield | ||

| Overall Yield | 50 - 70% (typical for similar glycosides) | [3] |

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis, particularly through transglycosylation, offers a more environmentally benign and highly specific route to p-nitrophenyl-β-D-cellobioside.[5] This method utilizes cellulases or β-glucosidases to catalyze the transfer of a cellobiosyl unit from a donor substrate to p-nitrophenol as the acceptor.

Experimental Protocol: Enzymatic Synthesis of p-Nitrophenyl-β-D-cellobioside

This protocol is a generalized representation based on enzymatic transglycosylation reactions for producing similar glycosides. Optimization of enzyme source, substrate concentrations, and reaction conditions is crucial for achieving high yields.

Materials:

-

Cellobiose (donor substrate)

-

p-Nitrophenol (acceptor substrate)

-

A suitable β-glucosidase or cellulase with transglycosylation activity

-

Buffer solution (e.g., sodium acetate or citrate buffer, pH 4.5-5.5)

-

Organic co-solvent (e.g., acetone, acetonitrile) (optional, to improve substrate solubility)

-

Reaction vessel with temperature control

-

Method for enzyme deactivation (e.g., heat, pH change)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reaction Mixture Preparation: A buffered solution is prepared containing cellobiose and p-nitrophenol. An organic co-solvent may be added to enhance the solubility of p-nitrophenol.[6]

-

Enzymatic Reaction: The reaction is initiated by the addition of the β-glucosidase or cellulase. The mixture is incubated at the optimal temperature and pH for the chosen enzyme, with gentle agitation.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by HPLC to track the formation of PNPC and the consumption of the substrates.

-

Enzyme Deactivation: Once the optimal yield is achieved, the enzyme is denatured to stop the reaction, typically by heating the mixture.

-

Purification: The reaction mixture is filtered, and the product is purified from the unreacted substrates and byproducts using chromatographic techniques such as preparative HPLC or silica gel column chromatography.

Quantitative Data for Enzymatic Synthesis (Illustrative)

| Parameter | Value | Reference |

| Substrates | ||

| Cellobiose (Donor) | High concentration | [7] |

| p-Nitrophenol (Acceptor) | Optimized concentration | [6] |

| Enzyme | ||

| Type | β-glucosidase with transglycosylation activity | [7] |

| Concentration | Empirically determined | [7] |

| Reaction Conditions | ||

| Buffer | Sodium Acetate (pH 5.0) | [7] |

| Temperature | 37 - 55 °C | [7] |

| Reaction Time | 1 - 36 hours | [7] |

| Yield | ||

| Transglycosylation Yield | Variable (dependent on enzyme and conditions) | [8] |

Characterization of p-Nitrophenyl-β-D-cellobioside

The identity and purity of the synthesized p-nitrophenyl-β-D-cellobioside should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [9] |

| Molecular Weight | 463.39 g/mol | [9] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water and ethanol | [1] |

| Storage | 2-8°C, protected from light | [10] |

Spectroscopic Data

While a complete, published NMR spectrum for p-nitrophenyl-β-D-cellobioside was not found in the search results, the expected chemical shifts can be inferred from the structures of cellobiose and p-nitrophenyl-β-D-glucopyranoside. The following table provides an illustrative representation of expected NMR data.

| ¹H NMR (D₂O) | Expected Chemical Shift (ppm) | ¹³C NMR (D₂O) | Expected Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.2 | Aromatic Carbons | 116 - 162 |

| Anomeric Proton (H-1) | ~5.2 | Anomeric Carbon (C-1) | ~101 |

| Anomeric Proton (H-1') | ~4.5 | Anomeric Carbon (C-1') | ~103 |

| Other Sugar Protons | 3.2 - 4.0 | Other Sugar Carbons | 60 - 80 |

Visualizing the Synthesis and Application

Koenigs-Knorr Synthesis Workflow

References

- 1. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 2. researchgate.net [researchgate.net]

- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of p-nitrophenyl alpha-maltoheptaoside by transglycosylation of maltohexaose-forming amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitrophenyl beta-cellobioside | C18H25NO13 | CID 165125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-Nitrophenyl-β-D-cellobioside (CAS: 3482-57-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl-β-D-cellobioside (pNPC) is a chromogenic substrate pivotal for the characterization and quantification of cellulolytic enzymes, particularly exoglucanases (cellobiohydrolases) and β-glucosidases.[1][2] Its utility in biochemical and enzymatic assays stems from its specific hydrolysis by these enzymes to release 4-nitrophenol (pNP), a yellow-colored compound under alkaline conditions, which can be readily quantified spectrophotometrically.[1][3] This guide provides a comprehensive overview of the technical data, experimental applications, and relevant biochemical pathways associated with 4-nitrophenyl-β-D-cellobioside.

Physicochemical Properties

Quantitative data for 4-nitrophenyl-β-D-cellobioside are summarized in the tables below, providing a quick reference for its physical and chemical characteristics.

| Identifier | Value | Source(s) |

| CAS Number | 3482-57-3 | [4][5][6] |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [4][5][6] |

| Molecular Weight | 463.39 g/mol | [4][5][6] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [4][5][6] |

| Synonyms | p-Nitrophenyl-beta-D-cellobioside, 4-Nitrophenyl-β-D-cellobiopyranoside | [4][5] |

| Physical/Chemical Property | Value | Source(s) |

| Appearance | White to off-white powder/crystalline solid | [2][5] |

| Solubility | Water: 49.00-51.00 mg/mL, PBS (pH 7.2): 1 mg/ml | [2][6] |

| Storage Conditions | 2-8°C or -20°C, protect from light | [5][6] |

| λmax | 220, 302 nm | [2] |

Enzymatic Hydrolysis and Detection Principle

The core application of 4-nitrophenyl-β-D-cellobioside lies in its function as a substrate for cellulases. The enzymatic reaction involves the cleavage of the glycosidic bond, releasing cellobiose and 4-nitrophenol. In assays targeting exoglucanases (cellobiohydrolases), the enzyme specifically hydrolyzes the bond between the cellobiose moiety and the 4-nitrophenyl group.[2] In the presence of β-glucosidase, the released cellobiose can be further hydrolyzed to glucose. However, β-glucosidases can also directly act on 4-nitrophenyl-β-D-cellobioside. The liberated 4-nitrophenol is colorless in acidic or neutral solutions. Upon the addition of an alkaline solution (e.g., sodium carbonate or NaOH) to stop the reaction, the 4-nitrophenol is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution with a maximum absorbance at approximately 405 nm.[3][7] The intensity of this color is directly proportional to the amount of 4-nitrophenol produced and thus to the enzyme activity.

Caption: Enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside.

Experimental Protocols

General Assay for Cellulase (Cellobiohydrolase) Activity

This protocol provides a general framework for measuring cellobiohydrolase activity. Specific parameters may need optimization depending on the enzyme source and purity.

Materials:

-

4-nitrophenyl-β-D-cellobioside (pNPC)

-

Enzyme solution (appropriately diluted)

-

Buffer solution (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Stop solution (e.g., 1 M Sodium Carbonate)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

-

Incubator or water bath

Procedure:

-

Prepare Substrate Solution: Dissolve pNPC in the buffer solution to a final concentration of 1-5 mM.

-

Reaction Setup:

-

Add 50 µL of the enzyme solution to the wells of a microplate.

-

Include a blank for each sample containing 50 µL of buffer instead of the enzyme solution.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

-

-

Initiate Reaction: Add 50 µL of the pre-warmed pNPC substrate solution to each well to start the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding 100 µL of the stop solution to each well. This will also develop the yellow color.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Enzyme Activity:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of released 4-nitrophenol using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ in alkaline conditions), c is the concentration, and l is the path length.[7]

-

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.

-

Assay for β-Glucosidase Activity

A similar protocol can be used for measuring β-glucosidase activity, often with a shorter incubation time due to typically higher turnover rates.

Procedure:

-

Follow steps 1 and 2 from the general cellulase assay protocol. The buffer of choice is often a phosphate or acetate buffer at a pH optimum for the specific β-glucosidase.[8]

-

Initiate and Incubate: Add the substrate and incubate for a shorter period, for instance, 10-30 minutes at the optimal temperature.[9]

-

Terminate and Measure: Stop the reaction with an alkaline solution and measure the absorbance at 405 nm.

-

Calculation: Calculate the β-glucosidase activity as described above.

Caption: General workflow for a chromogenic enzyme assay.

Fungal Cellulase Regulation: A Signaling Perspective

While 4-nitrophenyl-β-D-cellobioside is not directly involved in cellular signaling, it is a crucial tool for studying the enzymes that are part of complex regulatory networks. In filamentous fungi, the expression of cellulase genes is tightly controlled in response to the availability of carbon sources. The presence of cellulose or its degradation products can induce the expression of cellulase genes, while easily metabolizable sugars like glucose lead to their repression, a phenomenon known as carbon catabolite repression (CCR).[10][11]

A simplified representation of the signaling pathway for cellulase induction in some fungi involves:

-

Inducer Recognition: Low levels of soluble oligosaccharides, derived from the initial breakdown of cellulose, are thought to be the inducers.

-

Transcription Factor Activation: These inducers trigger a signaling cascade that leads to the activation of key transcriptional activators, such as Xyr1 and ClrB in various fungal species.[11]

-

Gene Expression: The activated transcription factors bind to the promoter regions of cellulase genes, initiating their transcription and subsequent translation into cellulase enzymes.

-

Carbon Catabolite Repression: In the presence of glucose, the transcription factor CreA/Cre1 is activated, which in turn represses the expression of cellulase genes, ensuring that the fungus utilizes the most efficient carbon source first.[11]

Caption: Key elements of cellulase gene regulation in fungi.

Conclusion

4-Nitrophenyl-β-D-cellobioside is an indispensable tool in the fields of biochemistry, microbiology, and biotechnology. Its reliability as a chromogenic substrate facilitates the sensitive and specific measurement of cellulase and β-glucosidase activities. Understanding its properties and the methodologies for its use, as outlined in this guide, is crucial for researchers investigating carbohydrate-active enzymes, developing biofuels, and in various stages of drug discovery and development where glycoside hydrolases are of interest.

References

- 1. 4-Nitrophenyl beta-cellobioside | C18H25NO13 | CID 165125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Nitrophenyl b- D -cellobioside = 98 TLC 3482-57-3 [sigmaaldrich.com]

- 7. neb.com [neb.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Early cellular events and potential regulators of cellulase induction in Penicillium janthinellum NCIM 1366 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redesigning the regulatory pathway to enhance cellulase production in Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]

The Principle and Application of p-Nitrophenyl-β-D-cellobioside in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and practical applications of p-nitrophenyl-β-D-cellobioside (pNPC) as a chromogenic substrate in the study of cellulolytic enzymes. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing the mechanism of action, experimental protocols, and relevant kinetic data associated with pNPC-based assays.

Core Principle of Action

p-Nitrophenyl-β-D-cellobioside (pNPC) is a synthetic substrate widely employed to measure the activity of various cellulolytic enzymes, including exoglucanases (cellobiohydrolases), endoglucanases, and β-glucosidases.[1] The fundamental principle of its use lies in the enzymatic hydrolysis of the glycosidic bond, which results in the release of p-nitrophenol (pNP).[2] In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions, it is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits a strong absorbance at approximately 405-420 nm.[3][4] The intensity of this color is directly proportional to the amount of p-nitrophenol released and, consequently, to the enzymatic activity.[3]

The utility of pNPC extends to differentiating between various cellulase activities. Exoglucanases, which processively cleave cellobiose units from the non-reducing end of cellulose chains, specifically hydrolyze the agluconic bond between the p-nitrophenyl group and the cellobiose moiety.[1] In contrast, β-glucosidases can cleave both the agluconic bond and the holosidic bond between the two glucose residues of the cellobiose unit.[1] The activity of endoglucanases, which cleave internal glycosidic bonds in the cellulose chain, can also be assessed, although their action on pNPC can be more complex and may involve transglycosylation reactions.[2] To selectively measure exoglucanase activity in a mixture of enzymes, specific inhibitors of β-glucosidases, such as D-glucono-1,5-δ-lactone, can be incorporated into the assay.[1]

Enzymatic Reaction Pathway

The enzymatic hydrolysis of p-nitrophenyl-β-D-cellobioside by a cellulolytic enzyme, such as an exoglucanase, proceeds via the cleavage of the agluconic bond, yielding cellobiose and p-nitrophenol. The subsequent addition of an alkaline solution stops the reaction and deprotonates the p-nitrophenol to form the chromogenic p-nitrophenolate ion.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic parameters (Michaelis-Menten constant, Km, and maximum reaction velocity, Vmax) of various cellulolytic enzymes determined using p-nitrophenyl-β-D-cellobioside and related p-nitrophenyl substrates. These values are crucial for comparing enzyme efficiency and understanding substrate affinity.

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg or s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| β-Glucosidase | Proteus mirabilis VIT117 | pNPG | 0.082 | 5.613 U/ml | 9.0 | 37 | [5] |

| β-Glucosidase (BGL1) | Trichoderma reesei | pNPG | 0.38 | - | - | - | [6] |

| β-Glucosidase (SP188) | Aspergillus niger | pNPG | 0.57 | - | - | - | [6] |

| β-Glucosidase | Aspergillus terreus | pNPG | 1.73 | 42.37 U/mg | 5.0 | 65 | [7] |

| Rutin-hydrolyzing enzyme (FtRHE) | Tartary buckwheat | pNPG | 0.22 | 310.48 U/mg | 4.0 | 40 | [8] |

| Cellobiohydrolase (TrCel7A) | Trichoderma reesei | pNPC | 0.04 ± 0.01 | 0.04 ± 0.00 s-1 | - | - | [9] |

| Cellobiohydrolase (PcCel7D) | Phanerochaete chrysosporium | pNPC | 0.11 ± 0.02 | 0.10 ± 0.01 s-1 | - | - | [9] |

Note: pNPG (p-nitrophenyl-β-D-glucopyranoside) is a related substrate often used for β-glucosidase assays and is included for comparative purposes. U/mg refers to units of enzyme activity per milligram of protein. A unit is typically defined as the amount of enzyme that liberates 1 µmol of product per minute under specified conditions.

Experimental Protocols

This section provides a detailed, generalized methodology for conducting a cellulase activity assay using pNPC. This protocol can be adapted based on the specific enzyme and experimental objectives.

I. Preparation of a p-Nitrophenol Standard Curve

A standard curve is essential for converting absorbance readings into the concentration of the product, p-nitrophenol.

-

Stock Solution: Prepare a 10 mM stock solution of p-nitrophenol by dissolving 0.0139 g of p-nitrophenol in 10 ml of the desired assay buffer (e.g., 50 mM sodium acetate buffer, pH 4.8).[10]

-

Working Solution: Prepare a 1 mM working solution by diluting the 10 mM stock solution 1:10 with the assay buffer.[10]

-

Standards: Create a series of standards with concentrations ranging from 0 to 100 µM (or 0 to 0.1 mM) by making appropriate dilutions of the 1 mM working solution in a total volume of 1 ml.[10]

-

Color Development: To each standard, add 1 ml of a stop solution (e.g., 1 M sodium carbonate) and mix well.[10]

-

Measurement: Measure the absorbance of each standard at 405 nm or 410 nm using a spectrophotometer.[4][10]

-

Plotting: Plot the absorbance values against the corresponding p-nitrophenol concentrations to generate a standard curve. The relationship should be linear.[10]

II. Standard Enzyme Activity Assay Protocol

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate Buffer (pH 4.8). The optimal pH may vary depending on the enzyme.[11]

-

Substrate Solution: 1 mM p-Nitrophenyl-β-D-cellobioside (pNPC) in assay buffer.[12]

-

Enzyme Solution: Prepare appropriate dilutions of the crude or purified enzyme in the assay buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[12]

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 700 µL of sodium acetate buffer and 250 µL of the 1 mM pNPC substrate solution.[11]

-

Pre-incubate the mixture at the desired temperature (e.g., 50°C) for 5-10 minutes to allow the temperature to equilibrate.[11]

-

Initiate the reaction by adding 50 µL of the enzyme solution to the substrate mixture.[11]

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).[11]

-

Terminate the reaction by adding 2 ml of the 1 M sodium carbonate stop solution. This will also induce the development of the yellow color.[11]

-

Measure the absorbance of the solution at 410 nm against a blank. The blank should contain all reagents except the enzyme, which is replaced with the assay buffer.[11]

-

-

Calculation of Enzyme Activity:

-

Using the standard curve, determine the concentration of p-nitrophenol released in the reaction.

-

Calculate the enzyme activity, typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a pNPC-based cellulase activity assay.

References

- 1. An assay for selective determination of exo-1,4,-beta-glucanases in a mixture of cellulolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 5. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cellulase assay [bio-protocol.org]

An In-depth Technical Guide to Chromogenic Substrates for Cellulase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chromogenic substrates used for the detection and quantification of cellulase activity. It details the core principles of these assays, presents available quantitative data for key substrates, and offers detailed experimental protocols for their implementation in a research setting.

Introduction to Cellulase and the Importance of Activity Assays

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant biopolymer on Earth. These enzymes are crucial in various industrial processes, including biofuel production, textile manufacturing, and the food and beverage industry. In the context of drug development, particularly in the fields of antimicrobial and antifungal research, the study of cellulases can provide insights into microbial physiology and potential therapeutic targets. Accurate and efficient measurement of cellulase activity is paramount for optimizing these processes and for fundamental research. Chromogenic assays offer a sensitive, specific, and often high-throughput method for quantifying cellulase activity.

Types and Mechanisms of Chromogenic Cellulase Substrates

Chromogenic substrates for cellulase are molecules that are colorless in their intact form but release a colored compound (a chromophore) upon enzymatic cleavage by cellulase.[1][2] This color change can be measured spectrophotometrically, and the intensity of the color is proportional to the enzyme's activity.[3] There are two main categories of chromogenic cellulase substrates:

-

Dyed Polysaccharide Substrates: These are insoluble or soluble cellulose derivatives that have been covalently linked to a dye.[3] When cellulase hydrolyzes the polysaccharide backbone, smaller, soluble, dye-labeled fragments are released. The amount of color in the supernatant after a precipitation step is proportional to the cellulase activity. A common example is Azo-CM-Cellulose.

-

Defined Oligosaccharide Substrates with a Chromogenic Leaving Group: These are synthetic substrates composed of a short chain of glucose units (an oligosaccharide) linked to a chromophore, such as p-nitrophenol (pNP).[4] When cellulase cleaves the glycosidic bond, the chromophore is released and can be quantified after a change in pH. Some advanced methods, like the CellG5 assay, use a blocked oligosaccharide substrate in a coupled-enzyme reaction to ensure specificity for endo-cellulase activity.[5]

Below is a diagram illustrating the general mechanism of a chromogenic cellulase substrate.

Quantitative Data for Chromogenic Cellulase Substrates

| Substrate | Enzyme Source | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| p-Nitrophenyl-β-D-cellobioside (pNPC) | Neocallimastix frontalis (Cellobiase) | 0.67 mM | 1.49 U/mg | Not Specified | Not Specified | [6] |

| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Neocallimastix frontalis (Cellobiase) | 0.36 mM | 1.05 U/mg | Not Specified | Not Specified | [6] |

| Carboxymethyl cellulose (CMC) | Aspergillus niger | 0.011 g | 0.1098 U/ml | 5.0 | 50 | [7] |

| Carboxymethyl cellulose (CMC) | Trichoderma viride | 68 µM | 148 U/mL | Not Specified | Not Specified | [8] |

Note: Data for CMC, a non-chromogenic but commonly used substrate, is included for comparison.

Experimental Protocols

This section provides detailed methodologies for two common chromogenic cellulase assays.

Azo-CM-Cellulose Assay

This assay is suitable for the measurement of endo-1,4-β-D-glucanase activity.

Reagents:

-

Azo-CM-Cellulose Substrate Solution: Prepare according to the manufacturer's instructions. Typically, this involves dissolving the powdered substrate in boiling water with vigorous stirring, followed by the addition of a buffer (e.g., 2 M sodium acetate buffer, pH 4.5) and adjustment of the final volume.

-

Sodium Acetate Buffer (100 mM, pH 4.6): Add 6.0 g of glacial acetic acid to 800 mL of distilled water. Adjust the pH to 4.6 with 5 M NaOH. Bring the final volume to 1 L with distilled water.

-

Precipitant Solution: Dissolve 40 g of sodium acetate trihydrate and 4 g of zinc acetate in 150 mL of demineralized water. Adjust the pH to 5.0 with 5 M HCl and the volume to 200 mL. Add this solution to 800 mL of 95% ethanol.

Procedure:

-

Pre-equilibrate the substrate solution and enzyme samples to 40°C.

-

Add 0.5 mL of the enzyme solution to 0.5 mL of the pre-equilibrated substrate solution.

-

Vortex the mixture and incubate at 40°C for exactly 10 minutes.

-

Terminate the reaction by adding 2.5 mL of the precipitant solution and vortexing vigorously for 10 seconds.

-

Allow the tubes to stand at room temperature for 10 minutes.

-

Centrifuge the tubes at 1,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 590 nm against a reaction blank.

Calculation:

The cellulase activity is determined by reference to a standard curve prepared with a cellulase standard of known activity.

The following diagram illustrates the experimental workflow for the Azo-CM-Cellulose assay.

Megazyme CellG5™ Assay

This assay is a highly specific method for the measurement of endo-cellulase.[5] It utilizes a blocked p-nitrophenyl-β-D-cellopentaoside (BPNPG5) substrate and a thermostable β-glucosidase.

Principle:

The BPNPG5 substrate is blocked to prevent cleavage by β-glucosidase. Endo-cellulase cleaves the BPNPG5, generating a non-blocked colorimetric oligosaccharide. This is then rapidly hydrolyzed by the ancillary β-glucosidase, releasing p-nitrophenol (pNP). The reaction is stopped, and the color is developed by adding a high pH buffer.

The following diagram illustrates the coupled-enzyme reaction mechanism of the CellG5 assay.

Reagents (as provided in the Megazyme K-CELLG5 kit):

-

Bottle 1 (Substrate): 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5) in DMSO/water.

-

Bottle 2 (Enzyme): Thermostable β-glucosidase.

-

Buffer and Stopping Reagent: Provided in the kit.

Procedure:

-

Prepare the CellG5 reagent by adding the contents of Bottle 2 to Bottle 1 and mixing well.

-

Dispense 0.1 mL aliquots of the CellG5 reagent into test tubes.

-

Pre-incubate the tubes at 40°C for approximately 3 minutes.

-

Pre-incubate the diluted enzyme samples at 40°C for 3 minutes.

-

To each tube containing the CellG5 reagent, add 0.1 mL of the diluted enzyme solution.

-

Vortex and incubate at 40°C for exactly 10 minutes.

-

Stop the reaction by adding 3.0 mL of the stopping reagent (e.g., Tris buffer, pH 10) and vortex thoroughly.

-

Measure the absorbance of the solution at 400 nm against a reagent blank.

Calculation:

The cellulase activity is calculated based on the rate of pNP release, using the Beer-Lambert law and the molar extinction coefficient of pNP at the specified pH.

The following diagram illustrates the experimental workflow for the Megazyme CellG5™ assay.

Conclusion

Chromogenic substrates provide a powerful tool for the sensitive and specific quantification of cellulase activity. The choice of substrate will depend on the specific application, the type of cellulase being investigated (endo- vs. exo-), and the required throughput. While dyed polysaccharide substrates are useful for general screening, defined oligosaccharide substrates, particularly those used in coupled-enzyme assays, offer higher specificity and are well-suited for detailed kinetic studies and high-throughput screening applications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively implement chromogenic cellulase assays in their work.

References

- 1. Are cellulases slow? Kinetic and thermodynamic limitations for enzymatic breakdown of cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Cellulase Activity Assay Kit For The Measurement of endo-Cellulase | Megazyme [megazyme.com]

- 6. Kinetic study of a cellobiase purified from Neocallimastix frontalis EB188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. biosynth.com [biosynth.com]

Characterization of Endoglucanase Activity Using 4-Nitrophenyl-β-D-cellobioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the chromogenic substrate, 4-nitrophenyl-β-D-cellobioside (pNPC), for the characterization of endo-1,4-β-glucanase (endoglucanase) activity. This document details the underlying principles, experimental protocols, and data analysis, offering a practical resource for researchers in various fields, including enzyme kinetics, biofuel development, and drug discovery.

Introduction to Endoglucanase and the pNPC Assay

Endo-1,4-β-glucanases (EC 3.2.1.4) are enzymes that catalyze the random internal cleavage of β-1,4-glycosidic bonds within cellulose chains.[1] Their activity is crucial in the breakdown of cellulosic biomass, a process of significant interest for the production of biofuels and other bio-based products. Accurate characterization of endoglucanase activity is essential for understanding their mechanism of action, identifying potent enzymes, and optimizing industrial processes.

The use of 4-nitrophenyl-β-D-cellobioside (pNPC) provides a convenient and sensitive method for assaying endoglucanase activity. pNPC is a synthetic chromogenic substrate that, upon hydrolysis by endoglucanase, releases 4-nitrophenol (pNP).[2] The liberated pNP is a yellow-colored compound that can be quantified spectrophotometrically, allowing for the determination of enzyme activity.[1]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the glycosidic bond between the cellobiose moiety and the 4-nitrophenyl group of pNPC. This reaction is catalyzed by endoglucanase, leading to the formation of cellobiose and 4-nitrophenol. The reaction can be stopped by adding a high pH solution, such as sodium carbonate or sodium hydroxide, which also enhances the yellow color of the p-nitrophenolate ion, allowing for sensitive detection at a wavelength of 405-420 nm. The intensity of the color is directly proportional to the amount of pNP released, and thus to the endoglucanase activity.

Data Presentation: Kinetic Parameters of Endoglucanases

The characterization of endoglucanases often involves the determination of their kinetic parameters, such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The following tables summarize kinetic data for endoglucanases from various microbial sources using pNPC as the substrate.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹) | Reference |

| Aspergillus niger | - | - | - | 0.031 (L/(mg.s)) | [1] |

| Bacillus subtilis BS-5 | - | 2550 (U/µmol) | - | - | [3] |

| Trichoderma reesei | - | - | - | - | [4] |

| Cellulomonas fimi | - | - | - | - | [5] |

| Thermomonospora fusca | - | - | - | - | [6] |

Note: The units and experimental conditions for the reported values may vary between different studies. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides a detailed methodology for the characterization of endoglucanase activity using pNPC.

Materials and Reagents

-

4-Nitrophenyl-β-D-cellobioside (pNPC)

-

Endoglucanase enzyme solution of unknown activity

-

Sodium acetate buffer (e.g., 50 mM, pH 5.0) or other suitable buffer

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) or Sodium Hydroxide (NaOH) solution to stop the reaction

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405-420 nm

-

Thermostated water bath or incubator

-

Microcentrifuge tubes or 96-well plates

Preparation of a 4-Nitrophenol (pNP) Standard Curve

A standard curve is essential for converting the measured absorbance values into the concentration of pNP released.

-

Prepare a stock solution of pNP (e.g., 1 mM) in the assay buffer.

-

Create a series of dilutions from the stock solution to obtain known concentrations of pNP (e.g., 0, 10, 20, 50, 100, 200 µM).

-

To each dilution, add the stop solution (e.g., 1 M Na₂CO₃) in the same volume that will be used in the enzyme assay.

-

Measure the absorbance of each standard at 405-420 nm.

-

Plot the absorbance values against the corresponding pNP concentrations to generate a standard curve. The slope of this curve will be the extinction coefficient for pNP under the assay conditions.

Endoglucanase Activity Assay Protocol

-

Reaction Setup:

-

Enzyme Addition:

-

Add a known volume of the endoglucanase solution to the pre-warmed reaction mixture to initiate the reaction. The final enzyme concentration should be chosen to ensure that the reaction rate is linear over the desired time course (e.g., 0.3 mg/mL).[1]

-

The total reaction volume can be scaled as needed (e.g., 500 µL).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding a volume of a stop solution, such as 1 M Na₂CO₃ or 50 mM phosphate buffer (pH 9.5).[1] This will raise the pH and stop the enzymatic activity.

-

-

Measurement:

-

Measure the absorbance of the reaction mixture at 405-420 nm using a spectrophotometer or microplate reader.

-

-

Controls:

-

Substrate Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of pNPC.

-

Enzyme Blank: A reaction mixture where the enzyme is added after the stop solution to account for any absorbance from the enzyme itself.

-

-

Calculation of Enzyme Activity:

-

Subtract the absorbance of the blanks from the absorbance of the sample.

-

Use the pNP standard curve to determine the concentration of pNP released in the reaction.

-

Calculate the enzyme activity, typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of pNP per minute under the specified assay conditions.

Activity (U/mL) = (Concentration of pNP (µM) * Total reaction volume (mL)) / (Incubation time (min) * Volume of enzyme (mL))

-

Determination of Kinetic Parameters

To determine the Km and Vmax of an endoglucanase, the assay is performed with varying concentrations of the pNPC substrate.

-

Prepare a series of pNPC solutions with different concentrations (e.g., 0.1 to 10 times the expected Km).

-

Perform the endoglucanase activity assay for each substrate concentration, ensuring that the enzyme concentration and incubation time are kept constant and within the linear range.

-

Measure the initial reaction velocity (v₀) for each substrate concentration.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

v₀ = (Vmax * [S]) / (Km + [S])

Mandatory Visualizations

Enzymatic Reaction of pNPC Hydrolysis

References

- 1. biorxiv.org [biorxiv.org]

- 2. chemsynlab.com [chemsynlab.com]

- 3. Processivity and enzymatic mechanism of a multifunctional family 5 endoglucanase from Bacillus subtilis BS-5 with potential applications in the saccharification of cellulosic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substrate specificity of endoglucanase A from Cellulomonas fimi: fundamental differences between endoglucanases and exoglucanases from family 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fed-batch production of thermomonospora fusca endoglucanase by recombinant streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-Nitrophenyl-β-D-cellobioside in Buffer Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenyl-β-D-cellobioside (PNPC), a widely used chromogenic substrate for the detection of cellulase and β-glucosidase activity. While direct quantitative data on its solubility in various biological buffers is not extensively documented in publicly available literature, this guide synthesizes existing information and presents a detailed protocol for its determination. Understanding the solubility of PNPC is critical for accurate enzyme kinetics, high-throughput screening, and the development of robust analytical assays.

Overview of 4-Nitrophenyl-β-D-cellobioside

4-Nitrophenyl-β-D-cellobioside is a synthetic disaccharide that, upon enzymatic cleavage by cellulases or β-glucosidases, releases the chromophore 4-nitrophenol (p-nitrophenol). The amount of released 4-nitrophenol can be quantified spectrophotometrically, providing a measure of enzyme activity. Physically, PNPC is a yellow crystalline powder.[1] Its limited solubility in aqueous solutions presents a common challenge in experimental design.

Quantitative Solubility Data

| Solvent/System | Reported Solubility | Notes |

| Water | 49.00 - 51.00 mg/mL | Temperature and pH not specified. |

| Ethanol | Soluble (49.00 - 51.00 mg/mL) | Temperature not specified. |

| Aqueous Solutions | Slightly soluble | General observation.[1] |

Given the limited specific data, it is highly recommended that researchers determine the solubility of 4-nitrophenyl-β-D-cellobioside in their specific buffer system and experimental conditions.

Experimental Protocol for Determining Solubility in Buffer

This protocol provides a reliable method for determining the equilibrium solubility of 4-nitrophenyl-β-D-cellobioside in a desired buffer system using UV/Vis spectrophotometry.

3.1. Materials

-

4-Nitrophenyl-β-D-cellobioside (PNPC)

-

Buffer of choice (e.g., 50 mM sodium phosphate, pH 7.0)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Thermomixer or incubator with shaking capabilities

-

Microcentrifuge

-

UV/Vis spectrophotometer

-

Quartz or UV-transparent cuvettes or microplates

-

Calibrated analytical balance

-

Calibrated micropipettes

3.2. Methodology

Step 1: Preparation of a Standard Curve of 4-Nitrophenol

Since the solubility of PNPC will be determined by measuring the concentration of the hydrolyzed product (4-nitrophenol) after complete basic hydrolysis, a standard curve for 4-nitrophenol in the chosen buffer system is required.

-

Prepare a stock solution of 4-nitrophenol (e.g., 10 mM) in the buffer.

-

Perform serial dilutions of the 4-nitrophenol stock solution to create a series of standards with known concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM).

-

Add a strong base (e.g., 1 M NaOH) to each standard to ensure complete ionization of the 4-nitrophenol.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance for 4-nitrophenolate (typically around 405 nm).

-

Plot the absorbance values against the corresponding concentrations to generate a standard curve and determine the molar extinction coefficient.

Step 2: Saturation of the Buffer with 4-Nitrophenyl-β-D-cellobioside

-

Add an excess amount of PNPC powder to a series of microcentrifuge tubes (e.g., 5-10 mg to 1 mL of buffer). The exact amount should be well in excess of the expected solubility.

-

Add the desired buffer to each tube.

-

Incubate the tubes at a constant temperature (e.g., 25°C or the temperature of your planned enzyme assay) with vigorous shaking for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved PNPC remains constant.

Step 3: Separation of Undissolved Solute

-

After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved PNPC.

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

Step 4: Quantification of Dissolved 4-Nitrophenyl-β-D-cellobioside

-

Dilute the collected supernatant with the buffer to ensure the final absorbance reading will fall within the linear range of the 4-nitrophenol standard curve.

-

To hydrolyze the dissolved PNPC to 4-nitrophenol, add a strong base (e.g., 1 M NaOH) to the diluted supernatant.

-

Measure the absorbance of the resulting solution at the same wavelength used for the standard curve (around 405 nm).

-

Use the standard curve to determine the concentration of 4-nitrophenol in the sample.

-

Back-calculate the original concentration of dissolved PNPC in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of PNPC in the buffer under the tested conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4-nitrophenyl-β-D-cellobioside.

References

An In-depth Technical Guide to the Storage and Stability of p-Nitrophenyl-β-D-cellobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of p-nitrophenyl-β-D-cellobioside (pNPC), a widely used chromogenic substrate in enzymatic assays. Understanding the stability profile of pNPC is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, factors influencing its stability, and detailed experimental protocols for its use and for assessing its stability.

Introduction to p-Nitrophenyl-β-D-cellobioside

p-Nitrophenyl-β-D-cellobioside is a synthetic disaccharide derivative used extensively for the detection and characterization of cellulolytic enzymes, particularly β-glucosidases and cellobiohydrolases.[1] Enzymatic hydrolysis of the β-glycosidic bond in pNPC releases p-nitrophenol, a chromophore that absorbs light at approximately 405-410 nm under alkaline conditions, providing a convenient spectrophotometric method for measuring enzyme activity.[1] The compound is a yellow crystalline powder with slight solubility in water and ethanol.[1]

Storage and Handling of p-Nitrophenyl-β-D-cellobioside

Proper storage and handling of pNPC are essential to maintain its integrity and ensure reliable experimental outcomes. The following tables summarize the recommended conditions for both solid and solution forms of the compound.

Table 1: Recommended Storage Conditions for Solid p-Nitrophenyl-β-D-cellobioside

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[2][3] | Minimizes thermal degradation and preserves the integrity of the glycosidic bond. |

| 2-8°C for short-term storage.[4] | ||

| Light | Protect from light.[2][3] | The p-nitrophenyl group can be susceptible to photodegradation. |

| Atmosphere | Store in a tightly sealed container in a dry environment. | The compound can be hygroscopic; moisture can promote hydrolysis. |

| Inert Gas | Not generally required if stored dry and cold. |

Table 2: Recommended Storage Conditions for p-Nitrophenyl-β-D-cellobioside in Solution

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (months).[5] | Significantly slows the rate of hydrolysis in aqueous solutions. |

| 4°C for short-term storage (a few weeks).[5] | Suitable for solutions that will be used relatively quickly. | |

| Solvent | Dissolve in high-purity water or an appropriate buffer (e.g., sodium acetate, citrate).[5] | The choice of buffer should be compatible with the intended application. |

| pH | Store in a neutral or slightly acidic buffer. | Stability is pH-dependent, with increased hydrolysis at acidic and alkaline pH. |

| Light | Protect from light by using amber vials or covering with aluminum foil. | Prevents potential photodegradation of the p-nitrophenyl group. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling pNPC.[1]

-

Avoid inhalation of the powder by handling it in a well-ventilated area or under a fume hood.[1]

-

For solutions, monitor for any yellow discoloration, which may indicate the release of p-nitrophenol and therefore degradation of the substrate.[5] A fresh solution should be prepared if the blank shows significant absorbance at 410 nm.[5]

Stability Profile of p-Nitrophenyl-β-D-cellobioside

The stability of pNPC is influenced by several factors, including temperature, pH, and light. While pNPC is stable at room temperature in its solid form, it decomposes at temperatures above 80°C.[1] In solution, its stability is more limited.

Table 3: Factors Affecting the Stability of p-Nitrophenyl-β-D-cellobioside

| Factor | Effect on Stability |

| Temperature | Higher temperatures accelerate the rate of hydrolysis of the glycosidic bond. |

| pH | The glycosidic bond is susceptible to both acid- and base-catalyzed hydrolysis. A pH-rate profile for the related compound p-nitrophenyl-β-D-glucopyranoside shows increased hydrolysis at low and high pH.[6] |

| Light | Exposure to light, particularly UV light, can potentially lead to the degradation of the p-nitrophenyl moiety. |

| Enzymatic Contamination | Trace amounts of β-glucosidases or other cellulolytic enzymes in the environment or reagents can lead to enzymatic degradation. |

Experimental Protocols

General Protocol for Assessing the Stability of p-Nitrophenyl-β-D-cellobioside in Solution

This protocol provides a framework for evaluating the stability of pNPC under specific storage conditions (e.g., different temperatures, pH values, or light exposure).

Objective: To determine the rate of non-enzymatic hydrolysis of pNPC under defined conditions.

Materials:

-

p-Nitrophenyl-β-D-cellobioside

-

High-purity water or buffer of desired pH

-

Sodium carbonate solution (e.g., 1 M)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

-

Temperature-controlled incubator or water bath

-

Amber vials or vials covered with aluminum foil

Methodology:

-

Preparation of pNPC Stock Solution: Prepare a stock solution of pNPC in the desired buffer. A typical concentration for enzyme assays is in the millimolar range.

-

Incubation: Aliquot the pNPC solution into several vials. Store the vials under the desired test conditions (e.g., 4°C, 25°C, 37°C) and protect from light. Include a control sample stored at -20°C where degradation is minimal.

-

Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each test condition.

-

Sample Analysis: a. To a known volume of the pNPC aliquot, add a volume of sodium carbonate solution to raise the pH and ensure full color development of any released p-nitrophenol. b. Measure the absorbance of the solution at 405-410 nm. c. Use a standard curve of p-nitrophenol to determine the concentration of the released product.

-

Data Analysis: a. Plot the concentration of released p-nitrophenol versus time for each condition. b. The rate of degradation can be determined from the slope of this plot.

Example Protocol for an Enzymatic Assay Using p-Nitrophenyl-β-D-cellobioside

This protocol describes a typical method for measuring β-glucosidase activity.

Objective: To determine the kinetic parameters of a β-glucosidase using pNPC as a substrate.

Materials:

-

β-glucosidase enzyme solution

-

p-Nitrophenyl-β-D-cellobioside stock solution

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)[7]

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer or microplate reader

-

Thermostated cuvette holder or incubator

Methodology:

-

Preparation of Reagents: Prepare a series of dilutions of the pNPC stock solution in the assay buffer to achieve a range of final substrate concentrations.

-

Enzyme Reaction: a. Pre-warm the assay buffer and pNPC solutions to the desired reaction temperature (e.g., 37°C).[8] b. In a microplate well or cuvette, add the assay buffer and the pNPC solution. c. Initiate the reaction by adding a small volume of the enzyme solution. d. Incubate the reaction for a fixed period (e.g., 10 minutes), ensuring the reaction is in the linear range.[8]

-

Stopping the Reaction: Add the stop solution to the reaction mixture to quench the enzymatic activity and develop the color of the released p-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of the solution at 405-410 nm.

-

Data Analysis: a. Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed. b. Calculate the initial reaction velocity (V₀) for each substrate concentration. c. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Caption: Enzymatic hydrolysis of p-nitrophenyl-β-D-cellobioside by β-glucosidase.

Caption: General workflow for assessing the stability of p-nitrophenyl-β-D-cellobioside solutions.

References

- 1. chemsynlab.com [chemsynlab.com]

- 2. The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Hydrolysis of 4-Nitrophenyl-β-D-cellobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols associated with the enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside (pNPC). This chromogenic substrate is instrumental in the characterization and quantification of cellulolytic enzyme activity, particularly within the glycoside hydrolase (GH) family.

Introduction: The Role of 4-Nitrophenyl-β-D-cellobioside in Enzyme Kinetics

4-Nitrophenyl-β-D-cellobioside is a synthetic disaccharide analog used extensively as a substrate to measure the activity of cellulases, enzymes that break down cellulose.[1] Its structure consists of a cellobiose unit linked to a p-nitrophenyl group. The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a convenient method for monitoring enzyme activity.[2][3] This substrate is particularly valuable for studying the kinetics of cellobiohydrolases (exoglucanases) and endoglucanases.[4][5]

The Enzymatic Hydrolysis Mechanism

The primary enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside is catalyzed by cellulolytic enzymes, most notably cellobiohydrolases (CBHs) from glycoside hydrolase family 7 (GH7).[6] The dominant reaction pathway involves the cleavage of the aglyconic bond between the cellobiose moiety and the p-nitrophenyl group, yielding cellobiose and p-nitrophenol.[2][3]

However, the overall enzymatic process can be more complex, involving competing reactions such as transglycosylation. In this secondary pathway, the enzyme can transfer the glucosyl unit to another sugar molecule instead of water, leading to the formation of products like cellotriose and p-nitrophenyl-glucoside.[2]

The efficiency and pathway of hydrolysis are influenced by several factors, including the specific enzyme, substrate concentration, and the presence of inhibitors or activators.[2][7] For instance, non-productive binding of the substrate to the enzyme's active site can significantly impact the observed kinetics.[6]

The following diagram illustrates the primary hydrolytic and competing transglycosylation pathways for 4-nitrophenyl-β-D-cellobioside when acted upon by a cellulase.

Quantitative Data on Enzyme Kinetics

The kinetic parameters of enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside vary significantly among different enzymes. The Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) are key indicators of enzyme performance.

| Enzyme | Organism | KM (mM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (s-1mM-1) | Reference |

| TrCel7A | Trichoderma reesei | 0.13 ± 0.01 | 0.049 ± 0.001 | 0.38 | [8][9] |

| PcCel7D | Phanerochaete chrysosporium | 0.44 ± 0.03 | 0.81 ± 0.02 | 1.84 | [8][9] |

| Cellobiase | Trichoderma viride | - | 21 (at pH 7.0) | - | [7] |

| β-Glucosidase | Neocallimastix frontalis | Did not hydrolyze | - | - | [10] |

| β-Glucosidase | Trichoderma reesei | 0.19 ± 0.02 | 29.67 ± 3.25 (µmol·min-1·mg-1) | 156.16 (µmol·min-1·mg-1·mM-1) | [11] |

Note: The units for kcat and catalytic efficiency for T. reesei β-glucosidase are as reported in the source and may differ from standard conventions.

Experimental Protocols

A generalized experimental protocol for determining cellulase activity using 4-nitrophenyl-β-D-cellobioside is outlined below. It is crucial to optimize buffer conditions, temperature, and substrate concentrations for each specific enzyme.

-

4-Nitrophenyl-β-D-cellobioside (pNPC)

-

Purified cellulase enzyme

-

Buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.0)[3]

-

Stopping reagent (e.g., 1 M sodium carbonate)

-

Spectrophotometer

-

Thermostatically controlled water bath or incubator

-

Pipettes and reaction tubes

-

Prepare Substrate Solution: Dissolve pNPC in the appropriate buffer to a desired stock concentration (e.g., 8 mM).[3]

-

Enzyme Dilution: Prepare a series of enzyme dilutions in the same buffer.

-

Reaction Initiation: Pre-warm the substrate solution and enzyme dilutions to the desired reaction temperature (e.g., 50°C).[12] To initiate the reaction, add a specific volume of the enzyme solution to the substrate solution.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as 1 M sodium carbonate. This raises the pH and denatures the enzyme, while also developing the yellow color of the p-nitrophenolate ion.

-

Spectrophotometric Measurement: Measure the absorbance of the released p-nitrophenol at 400-410 nm.[13]

-

Quantification: Determine the concentration of p-nitrophenol using a standard curve prepared with known concentrations of p-nitrophenol.[3]

The following diagram outlines the typical workflow for a cellulase activity assay using pNPC.

Considerations and Interferences

When using 4-nitrophenyl-β-D-cellobioside, it is important to be aware of potential interferences. The presence of β-glucosidases in an enzyme mixture can lead to the hydrolysis of both the aglyconic and holosidic bonds, which can complicate the interpretation of results. To specifically measure exoglucanase activity, inhibitors of β-glucosidases, such as D-glucono-1,5-δ-lactone, can be added to the reaction mixture. Additionally, endoglucanases may also exhibit activity on pNPC, which should be considered when analyzing crude enzyme preparations.

Conclusion

The enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside is a cornerstone technique for the characterization of cellulolytic enzymes. A thorough understanding of the reaction mechanism, including potential side reactions like transglycosylation, is crucial for accurate kinetic analysis. By employing standardized experimental protocols and being mindful of potential interferences, researchers can effectively utilize this chromogenic substrate to advance our understanding of cellulase function and to facilitate the development of novel enzymatic solutions in various industrial and pharmaceutical applications.

References

- 1. chemsynlab.com [chemsynlab.com]

- 2. The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An assay for selective determination of exo-1,4,-beta-glucanases in a mixture of cellulolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic study of a cellobiase purified from Neocallimastix frontalis EB188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 4-Nitrophenyl-β-D-cellobioside (pNPC) Cellulase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, a major component of the plant cell wall. The activity of these enzymes is of significant interest in various fields, including biofuel production, food processing, and drug development. The 4-nitrophenyl-β-D-cellobioside (pNPC) assay is a widely used method for the determination of exoglucanase (cellobiohydrolase) activity.[1][2][3] This chromogenic substrate is cleaved by cellobiohydrolases to release 4-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically.[1][4] The rate of pNP formation is directly proportional to the cellulase activity.[5]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the synthetic substrate 4-nitrophenyl-β-D-cellobioside (pNPC). Exoglucanases, specifically cellobiohydrolases, cleave the β-1,4-glycosidic bond between the cellobiose and the 4-nitrophenyl group.[3] This reaction releases 4-nitrophenol (pNP). In an alkaline solution, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at approximately 405-420 nm.[1][6] The intensity of the color, measured with a spectrophotometer, is directly proportional to the amount of pNP released and thus to the cellulase activity. To stop the enzymatic reaction and to develop the color of the p-nitrophenolate, a stopping reagent, typically a high pH buffer like sodium carbonate or Tris buffer, is added.[1][5]

Materials and Reagents

The following table summarizes the necessary materials and reagents for the pNPC cellulase assay.

| Reagent/Material | Supplier | Catalogue No. | Storage |

| 4-Nitrophenyl-β-D-cellobioside (pNPC) | Sigma-Aldrich | N7005 | 2-8°C |

| Sodium Acetate Buffer (50 mM, pH 4.8) | - | - | 4°C |

| Sodium Carbonate (1 M) | - | - | Room Temperature |

| 4-Nitrophenol (pNP) | Sigma-Aldrich | 1048 | Room Temperature |

| Enzyme solution (cellulase) | - | - | As per enzyme specifications |

| Microcentrifuge tubes (1.5 mL) | - | - | - |

| Pipettes and tips | - | - | - |

| Water bath or incubator | - | - | - |

| Spectrophotometer | - | - | - |

| Cuvettes | - | - | - |

Experimental Protocols

4.1.1. 50 mM Sodium Acetate Buffer (pH 4.8):